An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-phenylpyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrazole, also known as 5-phenyl-1H-pyrazol-3-amine, is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its pyrazole core, substituted with both an amino and a phenyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. The amino group offers a reactive handle for further functionalization, enabling the construction of more complex molecular architectures such as pyrazolo[1,5-a]pyrimidines, ureas, and amides. This guide provides a comprehensive overview of a common synthetic route and the essential analytical techniques used for the characterization of this important intermediate.
Synthesis of 3-Amino-5-phenylpyrazole
A prevalent and efficient method for the synthesis of 3-Amino-5-phenylpyrazole involves the cyclocondensation reaction between benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) and hydrazine hydrate. This reaction proceeds readily, often in an alcoholic solvent, to form the pyrazole ring system.
Experimental Protocol: Synthesis
Materials:
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Benzoylacetonitrile (1 equivalent)
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Hydrazine hydrate (80% solution, 1.2 equivalents)
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Ethanol (or other suitable alcohol like methanol or isopropanol)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1 eq.) in a minimal amount of ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold distilled water or cold ethanol to remove any unreacted starting materials and impurities.
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Drying: Dry the purified product in a vacuum oven at 50-60°C to yield 3-Amino-5-phenylpyrazole as a crystalline solid.
Characterization
The identity and purity of the synthesized 3-Amino-5-phenylpyrazole are confirmed through a combination of physical and spectroscopic methods.
Physical and Chemical Properties
The fundamental physical properties of 3-Amino-5-phenylpyrazole are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine[1] |
| Molecular Formula | C₉H₉N₃[1] |
| Molecular Weight | 159.19 g/mol [1] |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 124-127 °C |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information and confirms the successful synthesis of the target molecule.
Table 1: ¹H NMR Data (Expected)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-CH | ~5.7 - 6.0 | Singlet (s) |
| Aromatic-H | ~7.2 - 7.8 | Multiplet (m) |
| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) |
| Pyrazole-NH | ~11.0 - 12.0 (broad) | Singlet (s) |
Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are solvent-dependent. The NH and NH₂ protons are exchangeable with D₂O.
Table 2: ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~159 |
| Pyrazole C-4 | ~88 |
| Pyrazole C-5 | ~145 |
| Phenyl C1' (ipso) | ~133 |
| Phenyl C2'/C6' | ~125 |
| Phenyl C3'/C5' | ~128 |
| Phenyl C4' | ~127 |
Note: Data referenced from MAGN.RES.CHEM.,31,107(1993) for a spectrum recorded in DMSO-d₆.
Table 3: FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine and pyrazole NH) |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1640 | N-H bending (scissoring) |
| ~1595 | C=N stretching (pyrazole ring) |
| ~1550 | C=C stretching (aromatic and pyrazole rings) |
| 750 and 690 | C-H out-of-plane bending (monosubstituted benzene) |
Note: Spectrum typically recorded as a KBr pellet or using an ATR accessory.
Table 4: Mass Spectrometry Data
| m/z Value | Assignment |
| 159 | [M]⁺ (Molecular Ion)[1] |
| 130 | [M - HCN - H]⁺ or [M - N₂H]⁺[1] |
Experimental Protocols: Characterization
Melting Point Determination: A small amount of the dried crystalline sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
FTIR Spectroscopy (ATR Method):
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Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Data Acquisition: Collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
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Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the compound from any volatile impurities.
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Ionization and Analysis: The separated compound enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Applications in Drug Development
3-Amino-5-phenylpyrazole is a precursor for a multitude of derivatives with significant therapeutic potential. It is used in the synthesis of:
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Kinase Inhibitors: The pyrazole scaffold is a common feature in compounds designed to target various protein kinases involved in cancer and inflammatory diseases.
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Receptor Antagonists: Derivatives have been explored as antagonists for receptors such as the corticotropin-releasing factor-1 (CRF-1) receptor.
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Antimicrobial and Antifungal Agents: The scaffold can be incorporated into molecules exhibiting antibacterial and antifungal properties.
Safety Information
3-Amino-5-phenylpyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.
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1,3-Dicarbonyl CompoundHydrazine Derivative
Pyrazole Derivative
